N-Methyl-DL-valine hydrochloride

Lipophilicity LogP Hydrophobicity

N-Methyl-DL-valine hydrochloride (CAS 2566-32-7; C₆H₁₄ClNO₂; MW 167.63 g/mol) is a racemic N-methylated amino acid hydrochloride salt. Its baseline physicochemical profile includes a melting point of 82–84 °C, a density of 0.995 g/cm³, and a LogP of 0.70590 (for the salt) to 1.50790 (for the free base).

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Cat. No. B554869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-DL-valine hydrochloride
SynonymsN-Methyl-DL-valinehydrochloride; 2566-32-7; 3-methyl-2-(methylamino)butanoicacidhydrochloride; Valine,N-methyl-; N-Me-DL-Val-OHHCl; N-ME-DL-VAL-OHHCL; SCHEMBL3947884; MolPort-020-004-508; ANW-42492; AKOS025404686; AK174213; AM001857; DB-046750; RT-014505; Z5785; K-6706; 3B3-051392
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H
InChIKeyLLAKGSVMNLYWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-DL-valine hydrochloride CAS 2566-32-7: Procurement-Grade Physicochemical and Functional Baseline


N-Methyl-DL-valine hydrochloride (CAS 2566-32-7; C₆H₁₄ClNO₂; MW 167.63 g/mol) is a racemic N-methylated amino acid hydrochloride salt [1]. Its baseline physicochemical profile includes a melting point of 82–84 °C, a density of 0.995 g/cm³, and a LogP of 0.70590 (for the salt) to 1.50790 (for the free base) [2]. It is soluble in DMSO (125 mg/mL) and metabolized in plant sprout models to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid [3].

N-Methyl-DL-valine hydrochloride Procurement: Why In-Class Substitution Introduces Uncontrolled Physicochemical and Functional Variability


Generic substitution among N-methyl amino acid hydrochlorides or valine salts is not scientifically valid. N-Methyl-DL-valine hydrochloride exhibits distinct physicochemical properties—including a specific melting point, LogP, and solubility profile—that diverge significantly from close analogs such as N-Methyl-L-valine hydrochloride, N-Methyl-L-alanine hydrochloride, and L-Valine hydrochloride . Furthermore, its documented functional role in the hydrophobic functionalization of monomethyl auristatin F (MMAF) is not a class-wide property but a specific application of this compound, precluding interchangeability with non-methylated valine or other N-methyl amino acids .

N-Methyl-DL-valine hydrochloride: Quantitative Head-to-Head Differentiation Data for Scientific Procurement


Lipophilicity (LogP) Differentiation: N-Methyl-DL-valine hydrochloride vs. N-Methyl-L-alanine hydrochloride

N-Methyl-DL-valine hydrochloride exhibits a LogP of 0.70590, which is approximately 10-fold higher than the LogP of 0.06980 for N-Methyl-L-alanine hydrochloride, indicating significantly greater lipophilicity [1]. This difference arises from the presence of the valine isopropyl side chain versus the alanine methyl group.

Lipophilicity LogP Hydrophobicity ADME

Melting Point Differentiation: N-Methyl-DL-valine hydrochloride vs. N-Methyl-L-valine hydrochloride and L-Valine hydrochloride

N-Methyl-DL-valine hydrochloride has a reported melting point of 82–84 °C, which is approximately 90–100 °C lower than N-Methyl-L-valine hydrochloride (175–180 °C) and L-Valine hydrochloride (170–173 °C) [1]. This substantial difference in thermal behavior indicates distinct solid-state properties.

Thermal Properties Crystallinity Formulation

Specific Application in MMAF Hydrophobic Functionalization

N-Methyl-DL-valine hydrochloride is explicitly documented to participate in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, imparting hydrophobic functionalization and increasing cell permeability . This specific functional role is not reported for unmodified valine hydrochloride or other N-methyl amino acid hydrochlorides such as N-Methyl-L-alanine hydrochloride.

ADC Auristatin Drug Conjugation Cell Permeability

Solubility in DMSO: Quantitative Procurement Parameter

N-Methyl-DL-valine hydrochloride demonstrates a solubility of 125 mg/mL in DMSO with ultrasonication, providing a defined working concentration for experimental design [1]. This specific solubility datum enables direct comparison with vendor-supplied solubility of alternative compounds for stock solution preparation.

Solubility DMSO Stock Solution Assay

Metabolic Fate Differentiation: Distinct Metabolite Profile in Plant Sprout Model

N-Methyl-DL-valine hydrochloride is metabolized in sprout models to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid, a distinct metabolite panel that reflects its valine backbone and N-methyl modification . This metabolic profile is not reported for N-Methyl-L-alanine hydrochloride, which would be expected to yield a different metabolite spectrum due to its alanine core.

Metabolism Metabolomics Amino Acid Derivative

N-Methyl-DL-valine hydrochloride: Optimal Procurement Use Cases Based on Quantitative Evidence


Hydrophobic Functionalization of Auristatin Payloads in Antibody-Drug Conjugates (ADCs)

Procure N-Methyl-DL-valine hydrochloride when modifying monomethyl auristatin F (MMAF) to enhance hydrophobic functionalization and increase cell permeability in ADC payload development . This is a specific, documented application not shared by non-methylated valine or other N-methyl amino acid hydrochlorides.

Peptide Synthesis Requiring Defined Lipophilicity and Low Melting Point

Use N-Methyl-DL-valine hydrochloride as a building block when a LogP of ~0.71 and a melting point of 82–84 °C are desirable for synthetic or formulation purposes, as these values differ significantly from N-Methyl-L-valine hydrochloride (m.p. 175–180 °C) and N-Methyl-L-alanine hydrochloride (LogP 0.07) [1].

Stock Solution Preparation in DMSO with Defined Solubility

Select N-Methyl-DL-valine hydrochloride for experiments requiring a precisely quantified DMSO solubility of 125 mg/mL (with ultrasonication), enabling accurate stock solution preparation without empirical solubility determination [2].

Metabolomics Studies Tracing Valine-Derived N-Methyl Amino Acid Fate

Employ N-Methyl-DL-valine hydrochloride in sprout or plant-based metabolomics studies where its documented metabolic conversion to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid provides a predictable and traceable metabolite signature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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